Topic: Synthesis and Characterization of 2-(1-Piperidinylmethyl)-1,4-oxazepane
Topic: Synthesis and Characterization of 2-(1-Piperidinylmethyl)-1,4-oxazepane
An In-depth Technical Guide for Drug Development Professionals
Abstract
The 1,4-oxazepane scaffold is a privileged seven-membered heterocycle that has garnered significant interest in medicinal chemistry due to its unique three-dimensional structure and conformational flexibility, making it a valuable core for designing ligands for various biological targets. This guide presents a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a novel derivative, 2-(1-Piperidinylmethyl)-1,4-oxazepane. The synthetic strategy is centered on a robust and scalable three-step sequence commencing with the accessible precursor, 1,4-oxazepan-3-one. This is followed by a classic Mannich reaction to introduce the key piperidinylmethyl side chain, and culminates in the chemoselective reduction of the lactam functionality. This document provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and outlines a complete analytical workflow for structural verification and purity assessment, including FT-IR, NMR, and Mass Spectrometry.
Introduction: The Rationale for 1,4-Oxazepane Derivatives
The 1,4-oxazepane ring system, containing both an ether and an amine functionality, offers a synthetically tractable framework for creating diverse chemical libraries. Its non-planar, flexible conformation allows it to present substituents in a well-defined spatial arrangement, enabling precise interactions with biological targets such as G-protein coupled receptors and enzymes.[1][2] The introduction of a piperidinylmethyl substituent at the C-2 position is a strategic design choice. The piperidine moiety is a common feature in many CNS-active pharmaceuticals, while the methylene linker provides optimal spacing and rotational flexibility. The target compound, 2-(1-Piperidinylmethyl)-1,4-oxazepane, thus represents a promising scaffold for exploring new therapeutic agents.
This guide details a reproducible synthetic pathway and a corresponding characterization cascade, designed to ensure the highest standards of scientific integrity and provide researchers with a self-validating system for producing and verifying this novel chemical entity.
Proposed Synthetic Pathway
The chosen pathway involves:
-
Synthesis of 1,4-Oxazepan-3-one: This key intermediate provides an activated methylene group at the C-2 position, adjacent to the carbonyl, making it an ideal substrate for the Mannich reaction.
-
Mannich Reaction: A three-component condensation of 1,4-oxazepan-3-one, formaldehyde, and piperidine installs the desired piperidinylmethyl side chain at the C-2 position.[3][4][5]
-
Lactam Reduction: A final reduction of the carbonyl group in the Mannich base intermediate yields the target tertiary amine, 2-(1-Piperidinylmethyl)-1,4-oxazepane.
This strategic sequence is outlined in the workflow diagram below.
Figure 1: Proposed three-part synthetic workflow.
Detailed Experimental Protocols
Part A: Synthesis of 1,4-Oxazepan-3-one (Intermediate I)
The synthesis of the lactam precursor is a critical first step. It is achieved via the acylation of ethanolamine with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization (a Williamson ether synthesis).
Protocol:
-
Acylation: To a stirred solution of ethanolamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM) at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-2-chloroacetamide.
-
Cyclization: Dissolve the crude chloroacetamide in tetrahydrofuran (THF). Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Warm the mixture to room temperature and then heat to reflux for 6 hours until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1,4-Oxazepan-3-one (I) as a crystalline solid.
Part B: Synthesis of 2-(1-Piperidinylmethyl)-1,4-oxazepan-3-one (Intermediate II)
This step employs the classic Mannich reaction. The acidic proton on the α-carbon (C-2) of the lactam intermediate reacts with the electrophilic iminium ion, which is pre-formed in situ from formaldehyde and piperidine.[2][4]
Protocol:
-
In a round-bottom flask, combine piperidine (1.1 eq) and aqueous formaldehyde (37 wt. %, 1.1 eq) in ethanol. Add a catalytic amount of hydrochloric acid (e.g., 0.1 eq). Stir for 30 minutes at room temperature to facilitate the formation of the piperidinium-methaniminium ion.
-
Add 1,4-Oxazepan-3-one (I) (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 8-12 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography (silica gel, methanol/DCM gradient) to yield 2-(1-Piperidinylmethyl)-1,4-oxazepan-3-one (II) .
Part C: Synthesis of 2-(1-Piperidinylmethyl)-1,4-oxazepane (Target Molecule)
The final step is the complete reduction of the lactam carbonyl to a methylene group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this transformation.
Protocol:
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of the Mannich base (II) (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Further purification by vacuum distillation or chromatography will yield the final target molecule, 2-(1-Piperidinylmethyl)-1,4-oxazepane .
Structural Characterization and Data Analysis
A multi-technique approach is essential for the unambiguous confirmation of the final product's structure and purity. The following workflow provides a self-validating system for characterization.
Figure 2: Analytical workflow for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR analysis is used to confirm the presence of key functional groups and, crucially, the disappearance of the lactam carbonyl from the intermediate.
-
Intermediate II (Mannich Base): A strong absorption band is expected around 1650-1670 cm⁻¹ , characteristic of the tertiary amide (lactam) C=O stretch.
-
Final Product: The spectrum should show the complete absence of the C=O band. Key absorptions will include:
-
C-O-C Stretch: A strong band around 1100-1150 cm⁻¹ for the ether linkage.
-
C-N Stretch: Aliphatic amine stretches in the 1020-1250 cm⁻¹ region.[6]
-
C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ .
-
Absence of N-H Stretch: No significant bands in the 3300-3500 cm⁻¹ region, confirming the tertiary nature of the oxazepane nitrogen.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive structural proof by establishing the carbon skeleton and proton connectivity. Predicted chemical shifts are based on analogous structures.[1][10][11]
-
¹H NMR: The spectrum is expected to be complex. Key diagnostic signals include:
-
A singlet or tight multiplet for the -CH₂- bridge between the two heterocycles.
-
Multiple overlapping multiplets for the protons on the 1,4-oxazepane ring (typically in the δ 2.5-4.0 ppm range).
-
Distinct multiplets for the protons on the piperidine ring , with those alpha to the nitrogen (C2'/C6') shifted downfield (δ ~2.3-2.5 ppm).
-
-
¹³C NMR: The spectrum should show the correct number of carbon signals.
-
Piperidine Ring Carbons: Three signals are expected, typically around δ ~55 (C2'/C6'), δ ~26 (C3'/C5'), and δ ~24 (C4').
-
Methylene Bridge Carbon: A signal for the -N-C H₂-C- bridge.
-
1,4-Oxazepane Ring Carbons: Five distinct signals corresponding to the carbons of the seven-membered ring. The carbons adjacent to the heteroatoms (C2, C3, C5, C7) will be the most downfield.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis. Electrospray ionization (ESI) in positive mode is ideal due to the basic nitrogen atoms, which will readily protonate.
-
Molecular Ion: The ESI-MS spectrum should show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 199.18.
-
Key Fragmentation Pathways: Tandem MS (MS/MS) of the parent ion is expected to show characteristic fragmentation patterns for N-alkyl piperidines.[12] The most probable fragmentation is α-cleavage adjacent to the nitrogen atoms.
-
Cleavage of the exocyclic C-C bond would generate a stable piperidinylmethyl cation at m/z 98 .
-
Fragmentation of the piperidine ring itself can lead to a series of smaller charged fragments.
-
Summary of Predicted Analytical Data
| Analysis | Technique | Expected Result / Observation |
| Molecular Formula | - | C₁₁H₂₂N₂O |
| Molecular Weight | - | 198.31 g/mol |
| Molecular Ion [M+H]⁺ | ESI-MS | m/z = 199.18 |
| Key IR Absorptions | FT-IR (thin film) | ~2930, 2850 (C-H), ~1120 (C-O-C), ~1180 (C-N) cm⁻¹. Absence of C=O and N-H. |
| ¹H NMR (CDCl₃, 400 MHz) | ¹H NMR | Complex multiplets δ 1.4-1.7 (6H, piperidine), δ 2.3-4.0 (16H, overlapping ring and linker protons). |
| ¹³C NMR (CDCl₃, 101 MHz) | ¹³C NMR | Signals corresponding to 11 unique carbons. Carbons adjacent to N and O will be downfield (δ 50-80 ppm). |
Conclusion
This technical guide outlines a logical and robust synthetic strategy for the novel compound 2-(1-Piperidinylmethyl)-1,4-oxazepane. By employing a multi-step approach involving the formation of a lactam intermediate, a regioselective Mannich reaction, and a final reduction, the target molecule can be synthesized in a controlled manner. The comprehensive characterization workflow described provides a rigorous framework for structural verification, ensuring the production of high-purity material suitable for further investigation in drug discovery and development programs. This methodology serves as a foundational resource for researchers aiming to explore the chemical space around the promising 1,4-oxazepane scaffold.
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